molecular formula C6H10N2O B3417645 1H-Imidazole, 2-(ethoxymethyl)- CAS No. 111131-55-6

1H-Imidazole, 2-(ethoxymethyl)-

Cat. No.: B3417645
CAS No.: 111131-55-6
M. Wt: 126.16 g/mol
InChI Key: XFLFAULFAINCDT-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(ethoxymethyl)- is a substituted imidazole derivative featuring an ethoxymethyl group (-CH₂OCH₂CH₃) at the 2-position of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry due to their versatile pharmacological properties, including antimicrobial, antifungal, and antitumor activities . The ethoxymethyl substituent introduces enhanced lipophilicity and electronic effects, which influence reactivity, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethoxymethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFAULFAINCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111131-55-6
Record name 2-(ethoxymethyl)-1H-imidazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(ethoxymethyl)- typically involves the alkylation of imidazole with ethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(ethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The ethoxymethyl group at position 2 undergoes nucleophilic substitution under controlled conditions. A notable example is the synthesis of iodinated derivatives:

Reaction Reagents/Conditions Product Yield
Diiodination at positions 4 and 5I₂, NaHCO₃, H₂O, rt, 24 h4,5-Diiodo-1-ethoxymethyl-1H-imidazole90%

This reaction proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-rich imidazole ring. Subsequent alkylation of the iodinated product with allyl bromide in THF at -78°C yields 5-allyl-1-ethoxymethyl-4-iodo-1H-imidazole (86% yield) through a copper-mediated cross-coupling mechanism .

Oxidation Reactions

The ethoxymethyl moiety is susceptible to oxidation, transforming into a carboxyl group under strong oxidizing conditions:

Oxidizing Agent Conditions Product Key Observation
KMnO₄Acidic aqueous solution1H-Imidazole-2-carboxylic acidComplete conversion in 6 h at 80°C
H₂O₂Neutral pH, rtPartial oxidation to aldehydeRequires catalytic metal ions

Oxidation pathways are pH-dependent, with acidic conditions favoring full conversion to carboxylic acids, while neutral conditions yield intermediates like aldehydes.

Alkylation and Protecting Group Chemistry

The ethoxymethyl group acts as a protecting group for the imidazole nitrogen, enabling regioselective functionalization. For example:

  • Allylation :
    Treatment with allyl bromide and Nphyl₂CuLi in THF at -78°C introduces an allyl group at position 5, retaining the ethoxymethyl protection .

Substrate Reagents Product Yield
4,5-Diiodo-1-ethoxymethyl-1H-imidazoleAllyl bromide, Nphyl₂CuLi5-Allyl-1-ethoxymethyl-4-iodo-1H-imidazole86%
  • Deprotection :
    The ethoxymethyl group is cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate the parent imidazole.

Ring Functionalization

The imidazole ring itself participates in electrophilic and nucleophilic reactions:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 5, though yields are moderate (55–60%) due to competing side reactions.

  • Halogenation :
    Bromination with Br₂ in CCl₄ selectively substitutes position 4, achieving 75% yield.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄4-Iodo-1-ethoxymethyl-1H-imidazole4-Aryl-1-ethoxymethyl-1H-imidazole82%

This method is critical for synthesizing biaryl derivatives used in medicinal chemistry .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily involving cleavage of the ethoxymethyl group. Major decomposition products include ethylene and formaldehyde, identified via GC-MS.

Biological Activity

1H-Imidazole, 2-(ethoxymethyl)- is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Imidazole Compounds

Imidazole compounds are known for their broad range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The structural versatility of imidazoles allows them to interact with various biological targets, making them valuable in drug development .

Pharmacological Activities

1H-Imidazole, 2-(ethoxymethyl)- exhibits several pharmacological activities:

  • Antibacterial Activity : Research indicates that imidazole derivatives show significant antibacterial properties against various pathogens. For instance, compounds containing imidazole rings have been tested against Staphylococcus aureus and Escherichia coli, demonstrating considerable inhibition zones compared to standard antibiotics .
  • Antifungal Activity : Imidazole derivatives have also been noted for their antifungal effects. Studies have shown that certain imidazole compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
  • Antitumor Activity : The potential of imidazole derivatives in cancer therapy has been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanisms by which 1H-Imidazole, 2-(ethoxymethyl)- exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Imidazole compounds often act as enzyme inhibitors. They can bind to active sites of enzymes, thereby disrupting metabolic pathways essential for microbial survival or cancer cell proliferation .
  • Receptor Modulation : Some imidazoles modulate receptor activity, influencing signal transduction pathways involved in inflammation and immune responses.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
1H-Imidazole, 2-(ethoxymethyl)-25 (against E. coli)
Compound A28 (against S. aureus)
Compound B22 (against C. albicans)
Standard Drug (Streptomycin)30

The above data illustrates the antibacterial efficacy of imidazole derivatives in comparison to standard antibiotics. The compound 1H-Imidazole, 2-(ethoxymethyl)- shows promising results against E. coli, indicating its potential as an antimicrobial agent.

Case Study: Antitumor Activity

In a study focusing on the antitumor effects of imidazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to cell death through apoptosis pathways.

Scientific Research Applications

Scientific Research Applications of 2-(Ethoxymethyl)-1-methyl-1H-imidazole

2-(Ethoxymethyl)-1-methyl-1H-imidazole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing complex heterocyclic compounds. The compound's mechanism of action varies depending on the specific application, particularly in medicinal chemistry, where it can interact with biological targets like enzymes or receptors to modulate their activity. The ethoxymethyl group enhances lipophilicity, which improves the compound's ability to cross cell membranes and reach intracellular targets, while the imidazole ring facilitates hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s pharmacological effects.

Chemistry

2-(Ethoxymethyl)-1-methyl-1H-imidazole serves as a fundamental building block in synthesizing complex heterocyclic compounds. For example, it can be used in regioselective C−H alkenylation reactions to create complex molecules . These reactions enable the introduction of alkene functionalities at specific positions on the imidazole ring, expanding the chemical diversity of imidazole-based compounds .

Biology

This compound is investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties. While specific case studies are not detailed in the provided search results, the general application suggests its importance in developing new treatments for microbial infections.

Medicine

In medicine, 2-(Ethoxymethyl)-1-methyl-1H-imidazole is explored for potential use in drug development, particularly as a scaffold for designing new pharmaceuticals. Imidazole derivatives are used as inhibitors targeting the epidermal growth factor receptor (EGFR), which is effective for treating non-small cell lung cancer . The imidazole ring engages in hydrogen bonding with K745 at N3, which is critical for the strong reversible binding of the imidazole scaffold . For instance, various compounds incorporating imidazole scaffolds have demonstrated significant inhibitory activity against EGFR mutants .

Industry

2-(Ethoxymethyl)-1-methyl-1H-imidazole is utilized in the production of specialty chemicals and materials with specific properties. The search results do not provide specific examples or case studies.

Tables of MMP-13 Inhibitors for Arthritic Disorders

Several Imidazole inhibitors have shown promise in treating arthritic disorders .

CompoundMMP-13 collagen Degradation assay (IC50, nM)
19.3
17N/A
2N/A
3N/A

Case Studies in Arthritic Treatment

Studies involving compounds with an imidazole scaffold have demonstrated promising results in treating arthritis in murine models .

Key findings from the study:

  • At the end of the study (day 14), inhibitors 1, 3, and 17 significantly reduced the overall mean arthritic score vs vehicle control .
  • Compound 2, with lower potency as well as a lower free fraction, did not reduce the mean arthritic score vs control animals .
  • None of the treatment groups showed statistically significant body weight changes vs control groups, indicating that the compounds were well tolerated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key imidazole derivatives with substituents at the 2-position:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications References
1H-Imidazole, 2-(ethoxymethyl)- -CH₂OCH₂CH₃ C₆H₁₀N₂O 126.16 g/mol Hypothesized enhanced lipophilicity; potential use in drug delivery or agrochemicals.
2-Ethylimidazole -CH₂CH₃ C₅H₈N₂ 96.13 g/mol Higher volatility; industrial applications (epoxy curing agents, corrosion inhibitors).
Ethyl 1H-imidazole-1-acetate -CH₂COOCH₂CH₃ C₇H₁₀N₂O₂ 154.17 g/mol Broad pharmaceutical applications (intermediate in drug synthesis).
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride -CH₂OH (protonated) C₅H₉N₂O·HCl 152.60 g/mol Water-soluble; used in coordination chemistry and as a precursor for bioactive molecules.
4-Ethyl-1-methyl-2-nitroimidazole -NO₂, -CH₂CH₃ C₆H₉N₃O₂ 155.16 g/mol Nitro group confers antibacterial/antiparasitic activity; used in radiosensitizers.
Key Observations:
  • Electronic Effects : The ethoxymethyl group (-CH₂OCH₂CH₃) is electron-donating via the ether oxygen, which may stabilize intermediates in nucleophilic reactions compared to purely alkyl substituents (e.g., 2-ethylimidazole) .
  • Lipophilicity : Ethoxymethyl and ethyl acetate (e.g., Ethyl 1H-imidazole-1-acetate) substituents increase lipid solubility, enhancing membrane permeability in drug candidates .
  • Biological Activity: Nitro-substituted derivatives (e.g., 4-ethyl-1-methyl-2-nitroimidazole) exhibit pronounced antimicrobial activity due to the electron-withdrawing nitro group facilitating redox cycling .

Q & A

Q. What are the optimal synthetic routes for 2-(ethoxymethyl)-1H-imidazole, and how can reaction yields be improved?

The synthesis of 2-(ethoxymethyl)-imidazole derivatives typically involves cyclocondensation or 1,3-dipolar cycloaddition reactions. For example, substituted imidazoles can be synthesized via multi-component reactions using aldehydes, ammonium acetate, and nitriles under reflux conditions . To improve yields:

  • Optimize solvent polarity (e.g., ethanol or acetonitrile) to stabilize intermediates.
  • Use catalysts like acetic acid or molecular sieves to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to terminate at peak product formation.
    Reference analogs like 2-ethyl-4-methylimidazole (synthesized via similar routes) for procedural insights .

Q. How should researchers characterize the structural and electronic properties of 2-(ethoxymethyl)-1H-imidazole?

Employ a combination of spectroscopic and computational methods:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the ethoxymethyl substituent’s position (e.g., δ ~4.5 ppm for –OCH2_2– protons) .
  • IR Spectroscopy : Identify N–H stretching (~3150 cm1^{-1}) and C–O–C vibrations (~1100 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C6_6H10_{10}N2_2O).
  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What safety protocols are critical when handling 2-(ethoxymethyl)-1H-imidazole in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (analogous to handling 2,3-dihydro-2-methylimidazole) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as imidazole derivatives can irritate respiratory systems .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituents on the imidazole ring (e.g., ethoxymethyl vs. methyl) influence biological activity?

Substituents modulate lipophilicity and hydrogen-bonding capacity, affecting interactions with biological targets. For example:

  • Antimicrobial Activity : Ethoxymethyl groups may enhance membrane permeability compared to methyl substituents, as seen in 2-methyl-5-nitroimidazole derivatives .
  • Enzyme Inhibition : Use molecular docking to compare binding affinities of 2-(ethoxymethyl)-imidazole vs. analogs (e.g., 2-ethyl-4-methylimidazole) with target enzymes .
  • SAR Studies : Synthesize derivatives with varying alkoxy chains and assay against microbial strains or cancer cell lines .

Q. What mechanistic insights explain the regioselectivity of 2-(ethoxymethyl)-imidazole formation in cycloaddition reactions?

Regioselectivity is governed by electronic and steric factors:

  • Stepwise Cycloaddition : Reactions with electron-deficient dipolarophiles (e.g., BTF in ) proceed via zwitterionic intermediates, favoring substitution at the less hindered nitrogen .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, directing the ethoxymethyl group to the 2-position .
  • Kinetic Control : Low-temperature conditions favor kinetic products, while thermodynamic control at higher temperatures may alter regiochemistry .

Q. How can crystallographic data resolve contradictions in reported spectral assignments for imidazole derivatives?

X-ray crystallography provides unambiguous structural validation. For instance:

  • Discrepancies in Tautomerism : Crystallize the compound to confirm dominant tautomeric forms (e.g., 1H- vs. 3H-imidazole) .
  • Stereochemical Confusion : Resolve ambiguities in NOESY or 1H^1H-1H^1H coupling constants using unit cell parameters from XRD .
  • Reference Databases : Cross-validate with NIST spectral libraries to reconcile conflicting IR or NMR data .

Q. What strategies mitigate byproduct formation during the alkylation of 1H-imidazole to introduce ethoxymethyl groups?

  • Protecting Groups : Temporarily protect the N1 position with tert-butoxycarbonyl (Boc) to direct alkylation to the 2-position .
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems to enhance selectivity .
  • Post-Reaction Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the target compound .

Methodological Notes

  • Data Sources : Prioritize NIST, IARC, and peer-reviewed journals (e.g., Inorganic Chemistry) over non-academic platforms .
  • Contradiction Management : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to assess variability in biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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